

Comprehensive Characterization and Synthetic Utility of 2-Chloro-N-(4-ethoxyphenyl)propanamide

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Compound of Interest

Compound Name:	2-chloro-N-(4-ethoxyphenyl)propanamide
CAS No.:	868771-18-0
Cat. No.:	B2937209

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Executive Summary

This technical guide provides an in-depth analysis of **2-chloro-N-(4-ethoxyphenyl)propanamide**, a critical intermediate in the synthesis of phenetidine-based pharmaceuticals. Often referred to as 2-chloropropionyl-p-phenetidine, this compound serves as the electrophilic scaffold for the production of Lactophenin (N-(4-ethoxyphenyl)-2-hydroxypropanamide) and other analgesic/antipyretic agents. This document details its molecular structure, physicochemical properties, synthetic pathways, and spectroscopic signatures, designed for researchers in medicinal chemistry and process development.

Molecular Identity & Physicochemical Properties[1] [2]

The compound is an

-chloroamide derivative of p-phenetidine. Unlike its

-chloro isomer (3-chloro-N-(4-ethoxyphenyl)propanamide), the chlorine atom at the C2 position introduces a chiral center, making this molecule optically active if synthesized from enantiopure 2-chloropropionic acid.

Table 1: Molecular Identification

Property	Detail
IUPAC Name	2-Chloro-N-(4-ethoxyphenyl)propanamide
Common Names	2-Chloropropionyl-p-phenetidine; -Chloropropionylphenetidine
Molecular Formula	
Molecular Weight	227.69 g/mol
Exact Mass	227.0713 g/mol
SMILES	<chem>CCOC1=CC=C(C=C1)NC(=O)C(C)Cl</chem>
InChI	InChI=1S/C11H14ClNO2/c1-3-15-10-6-4-9(5-7-10)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14)
Chirality	Contains 1 chiral center at C2 (alpha-carbon).[1] [2][3][4][5][6]

Table 2: Predicted Physicochemical Parameters

Parameter	Value (Predicted/Experimental)
Physical State	Crystalline Solid (White to Off-white)
Melting Point	115–118 °C (Typical for phenetidides)
Boiling Point	~360 °C (at 760 mmHg)
LogP	2.15 (Moderate Lipophilicity)
Solubility	Soluble in Ethanol, DCM, DMSO; Sparingly soluble in Water
pKa	~13.5 (Amide NH, very weak acid)

Synthetic Methodology & Reaction Mechanism

The synthesis of **2-chloro-N-(4-ethoxyphenyl)propanamide** follows a classic nucleophilic acyl substitution mechanism (Schotten-Baumann conditions). The reaction involves the acylation of the nucleophilic amine (p-phenetidine) with the highly electrophilic 2-chloropropionyl chloride.

Experimental Protocol

Reagents:

- p-Phenetidine (1.0 eq)
- 2-Chloropropionyl chloride (1.1 eq)
- Base: Triethylamine () or Potassium Carbonate ()
- Solvent: Dichloromethane (DCM) or Toluene

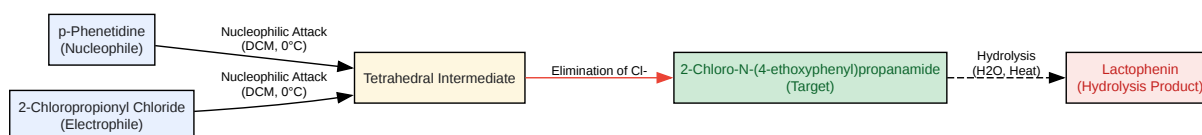
Procedure:

- Preparation: Dissolve p-phenetidine (13.7 g, 0.1 mol) in anhydrous DCM (100 mL) containing (15 mL). Cool the solution to 0°C to suppress side reactions.
- Addition: Add 2-chloropropionyl chloride (14.0 g, 0.11 mol) dropwise over 30 minutes. The exothermic reaction requires temperature control (<10°C) to prevent bis-acylation.
- Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
- Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine) and saturated (to remove acid).
- Purification: Dry over

, concentrate, and recrystallize from Ethanol/Water.

Reaction Mechanism Visualization

The following diagram illustrates the acylation pathway and the subsequent potential hydrolysis to Lactophenin.



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Figure 1: Synthetic pathway from p-phenetidine to the target amide and its downstream conversion to Lactophenin.

Spectroscopic Characterization

Accurate identification relies on distinguishing the

-chloro proton signals from the ethyl ether chain.

Nuclear Magnetic Resonance (NMR)

Solvent:

, 400 MHz

Shift (ppm)	Multiplicity	Integration	Assignment
1.38	Triplet ()	3H	(Ethoxy methyl)
1.75	Doublet ()	3H	(Alanine-like methyl)
4.01	Quartet ()	2H	(Ethoxy methylene)
4.55	Quartet ()	1H	(Alpha proton, deshielded)
6.85	Doublet ()	2H	Ar-H (Ortho to ethoxy)
7.42	Doublet ()	2H	Ar-H (Ortho to amide)
8.20	Broad Singlet	1H	(Amide proton)

Mass Spectrometry (EI-MS)

- Molecular Ion (): m/z 227/229 (3:1 ratio due to).
- Base Peak: m/z 137 (, p-phenetidine fragment).
- Fragment: m/z 164 (Loss of

or ketene equivalent).

Applications & Biological Relevance[1][8][9]

Pharmaceutical Intermediate

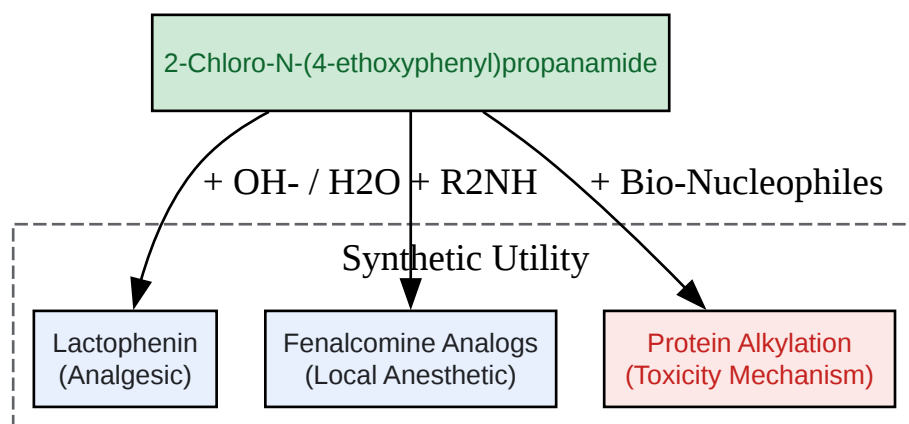
This compound is a versatile synthon in medicinal chemistry:

- Lactophenin Synthesis: Hydrolysis of the -chloro group yields Lactophenin (Lactylphenetidin), an analgesic similar to Phenacetin but with a lactyl group, which reduces toxicity.
- Amino-Derivatives: Nucleophilic substitution of the chlorine atom with secondary amines yields Fenalcomine analogs (local anesthetics).

Structure-Activity Relationship (SAR)

The lipophilicity (LogP ~2.15) allows for blood-brain barrier penetration. However, the presence of the

-chloro group makes it a reactive alkylating agent, potentially toxic if not derivatized. It acts as a prodrug precursor where the chlorine is displaced by biological nucleophiles or hydrolyzed.



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Figure 2: Downstream applications and reactivity profile of the target compound.

References

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- Google Patents.Synthesis method of D-(+)-2-chloropropionyl chloride. Patent CN101633614B. (Source for precursor synthesis).
- CAS Common Chemistry.N-(4-Ethoxyphenyl)propanamide.[7][2] (Base structure reference). Available at: [\[Link\]\[2\]](#)

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